4-Iodo-1,1,1,3-tetrafluoro-2-butene is a fluorinated organic compound characterized by its unique structure that includes a butene backbone with four fluorine atoms and one iodine atom. Its molecular formula is C₄H₃F₄I, and it has a molecular weight of approximately 240.97 g/mol. This compound is notable for its potential applications in various fields, including materials science and pharmaceuticals, due to the presence of both halogenated groups, which impart distinct chemical properties.
These reactions highlight the compound's versatility in organic synthesis .
The synthesis of 4-iodo-1,1,1,3-tetrafluoro-2-butene can be achieved through several methods:
These methods emphasize the importance of controlling reaction conditions to achieve high yields and purity .
4-Iodo-1,1,1,3-tetrafluoro-2-butene has potential applications in:
The applications are driven by the compound's unique physical and chemical properties that stem from its fluorination .
Interaction studies involving 4-iodo-1,1,1,3-tetrafluoro-2-butene focus on its reactivity with other chemical species. These studies typically examine:
Further research is needed to elucidate these interactions fully .
Several compounds share structural similarities with 4-iodo-1,1,1,3-tetrafluoro-2-butene. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Iodo-3,3-difluoropropene | C₃H₂F₂I | Contains iodine and two fluorine atoms |
| 4-Bromo-1,1,1-trifluoro-2-butene | C₄H₃F₃Br | Similar structure but with bromine instead |
| 4-Iodo-2-fluoroethylbenzene | C₈H₈F₁I | Iodine substitution on a benzene ring |
| 3-Iodo-3-trifluoromethylbutane | C₄H₇F₃I | Features trifluoromethyl group |
These compounds demonstrate varying degrees of reactivity and application potential due to differences in halogen substitution patterns. The presence of iodine in 4-iodo-1,1,1,3-tetrafluoro-2-butene sets it apart from others by potentially enhancing its reactivity in substitution reactions compared to those containing bromine or less electronegative halogens .